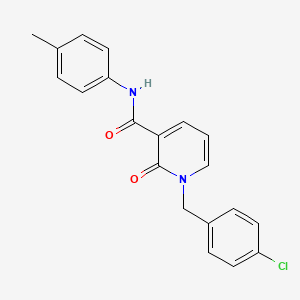![molecular formula C12H10ClNO2 B2925037 1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione CAS No. 866152-33-2](/img/structure/B2925037.png)
1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione, also known as 1-[(2E)-4-chlorobut-2-en-1-yl]-2,3-dihydro-1H-indole-2,3-dione, is a compound with the molecular weight of 235.67 . It is a derivative of isatin or 1H-indole-2,3-dione .
Synthesis Analysis
Isatin and its derivatives are synthetically useful substances where they may be utilized for the production of a broad range of heterocyclic molecules . Several novel methods for the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin have been reported . The isatin moiety also shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction and aldol condensation .Molecular Structure Analysis
The structure of this compound consists of two cyclic rings, one of which is six-membered (aromatic property) and the other is five-membered . Both rings lie in the same plane . A five-membered ring contains a nitrogen atom and two carbonyl groups .Chemical Reactions Analysis
The isatin moiety shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction and aldol condensation . These reactions, in turn, produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Heterocyclic Chemistry
1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione, as part of the indole-2,3-dione (isatin) family, has significant importance in organic synthesis and the development of heterocyclic compounds. Isatins are known for their synthetic versatility, allowing for the creation of a wide array of heterocyclic compounds such as indoles and quinolines. These compounds serve as key intermediates in pharmaceutical synthesis and are used in the production of various drugs due to their ability to modulate biochemical processes (Garden & Pinto, 2001).
Chemosensors
1H-Indole-2,3-dione derivatives, closely related to this compound, exhibit potential as chemosensors, particularly for metal ions. These compounds can act as selective optical chemosensors due to their functional groups, which enable them to bind and chelate metal ions, thus altering their optical properties. For instance, they have shown high sensitivity and selectivity in detecting Fe3+ ions through changes in UV-Vis absorption spectra, making them useful in environmental monitoring and analytical chemistry (Fahmi et al., 2019).
Anticorrosion and Antibacterial Applications
Derivatives of indole-2,3-dione, including structures similar to this compound, have been explored for their anticorrosion and antibacterial properties. These compounds can form chelates on metal surfaces, acting as corrosion inhibitors, which is valuable in protecting industrial equipment and infrastructure. Additionally, certain Mannich bases of indole-2,3-dione have demonstrated antibacterial activities, contributing to the development of new antimicrobial agents (Miao, 2014).
Drug Development and Pharmacological Research
The structural versatility of indole-2,3-dione derivatives offers a broad spectrum of biological and pharmacological activities, making them an attractive scaffold for drug development. These compounds have been integrated into the design of various therapeutic agents targeting multiple diseases, including cancer, infectious diseases, and neurological disorders. The ability to modify the indole-2,3-dione core structure enables the synthesis of bioactive heterocycles that can lead to effective pharmaceutical targets (Cheke et al., 2022).
Wirkmechanismus
Isatin and its derivatives represent an important class of heterocyclic compounds that can be used as precursors for drug synthesis . They have a wide range of biological and pharmacological activities, such as anticancer, anti-inflammatory, antiviral, anticonvulsant, anti-TB, antidiabetic, anti-microbial, antitumor, antimalarial, anti-HIV, antibacterial, anti-analgesic, and antiplasmodial activities .
Safety and Hazards
Zukünftige Richtungen
Isatin and its derivatives continue to attract attention from the international chemical community due to their diverse pharmacological activities and their use as precursors for drug synthesis . Future research may focus on the development of new methodologies for the construction of this ever relevant heteroaromatic ring .
Eigenschaften
IUPAC Name |
1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-6H,7-8H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIJQEWFULDXHH-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC=CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2C/C=C/CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

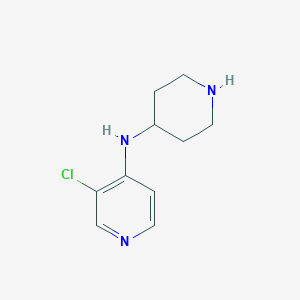
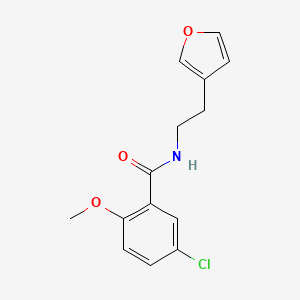
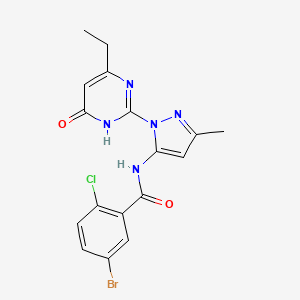
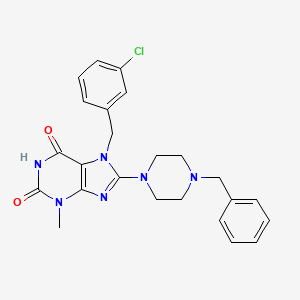
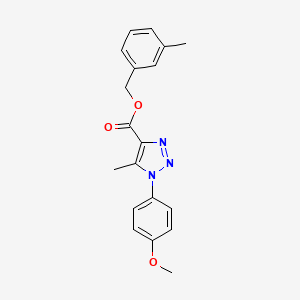

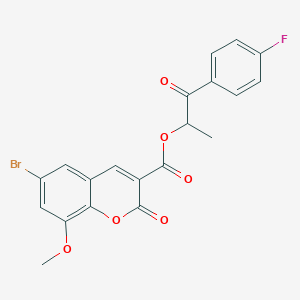
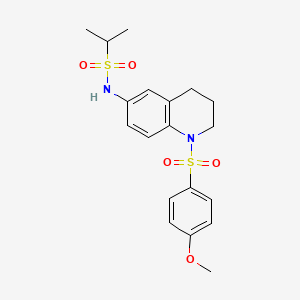

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2924973.png)
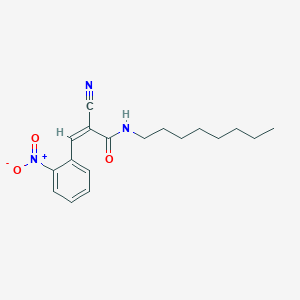
![2-amino-4-(4-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2924976.png)
